3-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-1-one
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Overview
Description
3-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-1-one is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound features a benzopyran core with an aminomethyl group attached, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-1-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, where a benzopyran derivative is reacted with formaldehyde and a primary or secondary amine . The reaction typically requires acidic conditions and can be carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)benzeneboronic acid hydrochloride: Used as an intermediate in organic synthesis and as a catalyst in various reactions.
3-(Aminomethyl)phenylboronic acid hydrochloride: Serves as a versatile reagent for compound synthesis and a ligand for protein and enzyme investigations.
Uniqueness
3-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran-1-one is unique due to its benzopyran core, which imparts specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C10H11NO2 |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-(aminomethyl)-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C10H11NO2/c11-6-8-5-7-3-1-2-4-9(7)10(12)13-8/h1-4,8H,5-6,11H2 |
InChI Key |
BNSDPGURUNRUIK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)CN |
Origin of Product |
United States |
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